3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole
Description
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole is a five-membered heterocyclic compound characterized by an N-O bond and a chloro-substituted pyridine moiety at the C3 position of the dihydroisoxazole ring. DIC, synthesized via a cycloaddition reaction between 3-chloro-benzonitrile oxide and 4-vinylpyridine (46% yield, m.p. 92°C), exhibits potent anti-inflammatory properties by targeting MAPK and NF-κB pathways .
Key structural attributes of dihydroisoxazoles include:
- Substituent diversity: The C3 and C5 positions of the dihydroisoxazole ring are modifiable, enabling tailored bioactivity (e.g., chloro-phenyl, pyridyl, bromo groups) .
- Synthetic accessibility: Cycloaddition reactions facilitate scalable production of derivatives with antifungal, anticancer, and anti-inflammatory activities .
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
3-(2-chloropyridin-3-yl)-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C8H7ClN2O/c9-8-6(2-1-4-10-8)7-3-5-12-11-7/h1-2,4H,3,5H2 |
InChI Key |
KIQDJQZVFVWJPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CON=C1C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole involves a 1,3-dipolar cycloaddition reaction. This reaction can be performed under microwave-assisted conditions, which enhances the regioselectivity and yield of the product. The reaction typically involves the use of 3-substituted phenyl-5-((prop-2-yn-1-yloxy)methyl)isoxazoles and (Z)-2-chloro-N-hydroxynicotinimidoyl chloride in the presence of sodium bicarbonate as an acid-binding agent in tetrahydrofuran solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and environmentally friendly solvents suggests potential scalability for industrial applications.
Chemical Reactions Analysis
Synthetic Pathways
The synthesis of 3-(2-chloro-3-pyridyl)-4,5-dihydroisoxazole likely involves cycloaddition reactions due to its heterocyclic structure. For analogous dihydroisoxazoles, 1,3-dipolar cycloaddition between nitrile oxides and alkenes or alkynes is a common method . For example, in related compounds, hydroximoyl chlorides react with vinylpyridines under microwave irradiation or room-temperature stirring to form the isoxazole ring .
Key Reaction :
Reagents: Trichloroisocyanuric acid, triethylamine, dichloromethane .
Oxidation
Dihydroisoxazoles can undergo oxidation to introduce functional groups. For example, in the synthesis of chloromethyl derivatives, NaIO₄ in a DCE/H₂O mixture oxidizes intermediates to form carboxylic acids or aldehydes .
Example :
Reduction
Reduction of dihydroisoxazoles can alter oxidation states. For instance, NaBH₄ reduces aldehydes to alcohols in related compounds .
Example :
Substitution Reactions
The chloro substituent in the pyridyl ring may undergo nucleophilic aromatic substitution. Conditions typically involve:
-
Nucleophiles : Amine, hydroxide, or thiolate ions.
-
Reagents : Polar aprotic solvents (e.g., DMF) or aqueous bases.
Example :
Comparison of Reaction Conditions
NMR and IR Analysis
For dihydroisoxazole derivatives, ¹H NMR and ¹³C NMR are critical for structural characterization. For example:
-
¹H NMR : δ 3.28–3.84 ppm (dihydroisoxazole protons), 5.76–6.57 ppm (aromatic protons) .
-
IR : νC=N (1595 cm⁻¹) and νC=C (1555 cm⁻¹) bands are characteristic .
Mass Spectrometry
LCMS data for analogous compounds show molecular ions (e.g., [M+H⁺] = 150.0322 for C₅H₈ClNO₂) .
Biological Relevance
While the query focuses on chemical reactions, related dihydroisoxazoles (e.g., DIC) exhibit anti-inflammatory activity by inhibiting cytokine release and NF-κB translocation . This highlights potential applications in medicinal chemistry, though specific reactivity data for the target compound remains unexplored.
Scientific Research Applications
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and antibacterial activities.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole involves its interaction with specific molecular targets. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit essential enzymes. The compound’s antibacterial properties are linked to its interference with bacterial cell wall synthesis and protein function.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Dihydroisoxazole Derivatives
Mechanistic Differences
Pathway Modulation
- DIC : Dual inhibition of MAPK (p38, JNK, ERK) and NF-κB pathways, preventing nuclear translocation of p65 and HMGB1 .
- VGX-1027 : Upregulates ERK while suppressing NF-κB, offering a distinct cytokine regulation profile .
- 3-Bromo derivatives : Engage the Nrf2/HO-1 antioxidant pathway, diverging from classical cytokine suppression .
Efficacy and Selectivity
- DIC shows superior potency in suppressing TNF-α and IL-6 (>90% inhibition at 200 µM) compared to Laufer’s p38 MAPK inhibitor (lower IC50 but hepatotoxic) .
Research Implications
The structural flexibility of dihydroisoxazoles enables diverse therapeutic applications. DIC’s dual pathway inhibition and low cytotoxicity position it as a promising anti-inflammatory lead, while brominated derivatives expand utility into oxidative stress modulation. Future studies should prioritize:
- Structure-activity relationship (SAR) optimization for enhanced bioavailability.
- Comparative clinical trials benchmarking DIC against VGX-1027 and biologics (e.g., TNF-α inhibitors).
Biological Activity
3-(2-Chloro-3-pyridyl)-4,5-dihydroisoxazole, commonly referred to as DIC (the compound's structural designation), has garnered attention in pharmacological research due to its potential anti-inflammatory properties. This article presents a detailed examination of the biological activity of DIC, highlighting its mechanisms of action, efficacy in various models, and implications for drug development.
Chemical Structure
DIC is characterized by a five-membered heterocyclic ring that includes nitrogen and oxygen atoms. Its chemical structure is pivotal for its biological activity, particularly in modulating inflammatory responses.
Research has elucidated several mechanisms through which DIC exerts its biological effects:
- Cytokine Inhibition : DIC significantly reduces the release of pro-inflammatory cytokines such as TNF-α and IL-6 from LPS-stimulated macrophages in a dose-dependent manner. At concentrations ranging from 50 to 200 µM, DIC was shown to nearly abolish the production of these cytokines .
- Cyclooxygenase-2 (COX-2) Suppression : The compound diminishes COX-2 levels, leading to a reduction in prostaglandin E2 (PGE2) production, which is crucial in the inflammatory response .
- Nuclear Factor kappa B (NF-κB) Pathway Inhibition : DIC prevents the nuclear translocation of NF-κB, a key transcription factor involved in inflammatory processes. This inhibition is critical as NF-κB regulates the expression of various pro-inflammatory genes .
- Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation : DIC also affects the MAPK signaling pathway, further contributing to its anti-inflammatory effects .
In Vitro Studies
In vitro experiments using RAW 264.7 macrophages demonstrated that DIC treatment led to:
- Reduction in Cytokine Levels : Following LPS stimulation, treated cells showed significant decreases in TNF-α and IL-6 levels compared to untreated controls.
- Cell Viability : Viability assays indicated that DIC did not adversely affect macrophage viability at therapeutic concentrations (up to 500 µM) .
In Vivo Studies
In vivo studies conducted on Balb/c mice provided further insights into the anti-inflammatory potential of DIC:
- Neutrophil Migration Inhibition : Administration of DIC (5 mg/kg) prior to thioglycollate injection significantly reduced neutrophil migration to the peritoneal cavity, demonstrating its potential as an anti-inflammatory agent .
Data Tables
| Parameter | DIC Treatment | Control |
|---|---|---|
| TNF-α Production (pg/mL) | 89.4% reduction | 2700 |
| IL-6 Production (pg/mL) | 94.9% reduction | 8300 |
| Neutrophil Migration (cells/µL) | Significant reduction | Baseline |
Case Studies
A notable case study investigated DIC's effects on LPS-induced inflammation:
- Study Design : Mice were treated with DIC prior to LPS exposure.
- Findings : The study reported substantial reductions in both TNF-α and IL-6 levels post-treatment, reinforcing the compound's role as an effective anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
